Benzaldehyde, 4-(trichloromethyl)-
Overview
Description
Benzaldehyde, 4-(trichloromethyl)-, also known as α-(trichloromethyl)benzyl alcohol, is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of benzaldehyde where a trichloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzaldehyde, 4-(trichloromethyl)- involves the base-catalyzed condensation of benzaldehyde with chloroform. This reaction typically employs strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the formation of the trichloromethyl group . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CHCl}_3 + \text{KOH} \rightarrow \text{C}_6\text{H}_4(\text{CCl}_3)\text{CHOH} + \text{KCl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of Benzaldehyde, 4-(trichloromethyl)- is optimized by using phase transfer catalysts and controlled reaction conditions to enhance yield and purity. The use of modified calcium oxide (CaO) as a heterogeneous catalyst has been explored to improve the efficiency and environmental friendliness of the process .
Types of Reactions:
Oxidation: Benzaldehyde, 4-(trichloromethyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields α-(trichloromethyl)benzyl alcohol.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products:
Oxidation: Formation of trichloromethylbenzoic acid.
Reduction: Formation of α-(trichloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(trichloromethyl)- has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(trichloromethyl)- involves its reactivity with nucleophiles and electrophiles. The trichloromethyl group enhances the electrophilic nature of the benzaldehyde, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex structures .
Comparison with Similar Compounds
Benzaldehyde, 4-methyl-:
Benzaldehyde, 4-fluoro-: This compound has a fluorine atom in place of the trichloromethyl group.
Uniqueness: Benzaldehyde, 4-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for creating complex molecules and exploring new reaction pathways .
Properties
IUPAC Name |
4-(trichloromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCGNAQEXZRINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299571 | |
Record name | Benzaldehyde, 4-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80745-32-0 | |
Record name | Benzaldehyde, 4-(trichloromethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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